

Application Notes and Protocols for TC-MCH 7c Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of **TC-MCH 7c**, a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1R). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Compound Information

TC-MCH 7c is a small molecule inhibitor with a molecular weight of 408.47 g/mol and a chemical formula of C24H25FN2O3.[1] It is a potent antagonist of the human MCH1R with an IC50 of 5.6 nM.[1][2][3][4] **TC-MCH 7c** displays high selectivity for MCH1R over MCH2R (IC50 > 10 μ M).[1][2] This compound is brain-penetrant and orally active, making it a valuable tool for in vivo studies.[1][2][4]

Solubility Data

The solubility of **TC-MCH 7c** in common laboratory solvents is crucial for the preparation of concentrated stock solutions. The following table summarizes the maximum recommended concentrations.



Solvent	Max Concentration (mg/mL)	Max Concentration (mM)	
DMSO	20.42	50	
1eq. HCl	40.85	100	

Data sourced from Bio-Techne and R&D Systems.[2]

Stock Solution Preparation Protocols

It is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for all calculations to ensure the highest accuracy.

Materials

- TC-MCH 7c powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- 1N Hydrochloric acid (HCl), sterile
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional)

Protocol for Preparing a 50 mM Stock Solution in DMSO

- Weighing the Compound: Accurately weigh the desired amount of TC-MCH 7c powder in a sterile vial. For example, to prepare 1 mL of a 50 mM stock solution, you would need 20.42 mg of TC-MCH 7c (assuming a molecular weight of 408.47 g/mol).
- Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.



- Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution if necessary.
- Verification: Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Solvent Volume Calculation Table for DMSO

The following table provides pre-calculated solvent volumes for preparing common stock concentrations of **TC-MCH 7c** in DMSO.

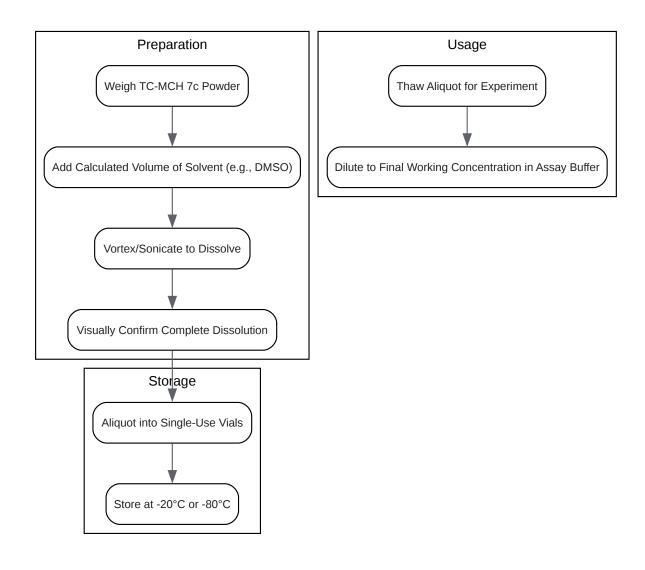
Desired Concentration	Volume of DMSO to add to 1 mg of TC- MCH 7c	Volume of DMSO to add to 5 mg of TC- MCH 7c	Volume of DMSO to add to 10 mg of TC- MCH 7c
1 mM	2.45 mL	12.24 mL	24.48 mL
5 mM	0.49 mL	2.45 mL	4.90 mL
10 mM	0.24 mL	1.22 mL	2.45 mL
50 mM	0.05 mL	0.24 mL	0.49 mL

Calculations are based on a molecular weight of 408.47 g/mol.

Experimental Workflow

The following diagram illustrates the general workflow for preparing **TC-MCH 7c** stock solutions.





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Caption: Workflow for Preparing TC-MCH 7c Stock Solutions.

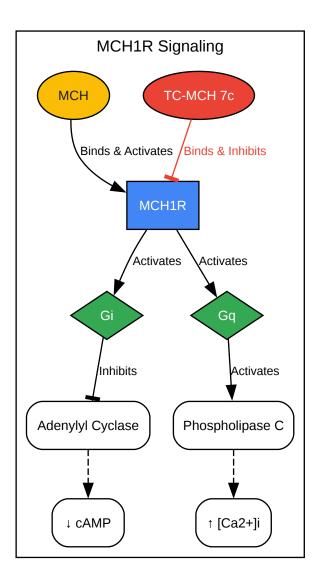
Mechanism of Action and Signaling Pathway

TC-MCH 7c acts as a selective antagonist at the MCH1 receptor. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[5][6] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades. The Gi pathway inhibits adenylyl cyclase, leading to a



decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.[5] By blocking the binding of MCH, **TC-MCH 7c** inhibits these signaling events.

The following diagram illustrates the MCH1R signaling pathway and the inhibitory action of **TC-MCH7c**.



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Caption: MCH1R Signaling and Inhibition by TC-MCH 7c.



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